molecular formula C22H25N3O4 B2543488 13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 869465-34-9

13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2543488
CAS No.: 869465-34-9
M. Wt: 395.459
InChI Key: GVXCHPBMAQUHBC-UHFFFAOYSA-N
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Description

The compound “13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic molecule featuring multiple functional groups, including an oxadiazole ring, a triazine ring, and various alkyl and aryl substituents

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.

Industry

In industry, the compound may find applications in the development of new materials with unique properties, such as polymers, coatings, and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can be approached through a multi-step process involving the construction of the oxadiazole and triazine rings, followed by the introduction of the alkyl and aryl substituents. Typical reaction conditions may include:

    Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Nucleophilic Substitution: Introduction of the triazine ring via nucleophilic substitution reactions.

    Alkylation and Aryl Substitution: Final steps involve the alkylation and aryl substitution to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound “13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of specific functional groups can be achieved under controlled conditions.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of “13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound could modulate signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione: Similar compounds include other oxadiazole and triazine derivatives with varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

13-(2-methylpropyl)-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-11(2)9-25-19-18(20(26)24-22(25)28)16(17-15(23-19)10-29-21(17)27)14-7-5-13(6-8-14)12(3)4/h5-8,11-12,16,23H,9-10H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXCHPBMAQUHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(C)C)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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